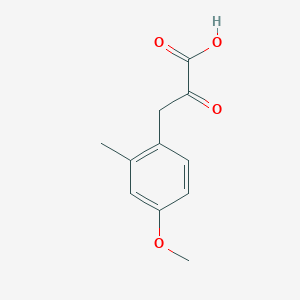

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid

Description

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid is an α-keto acid derivative featuring a 4-methoxy-2-methylphenyl substituent. It serves as a critical intermediate in natural product biosynthesis, particularly in marine cyanobacterial pathways such as hectoramide B production . Structurally, it consists of a propanoic acid backbone with a ketone group at position 2 and a substituted aromatic ring. The compound has been synthesized via azlactone hydrolysis, yielding a brown solid with confirmed enol tautomerism by ¹H NMR .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O4/c1-7-5-9(15-2)4-3-8(7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

InChI Key |

XGJVQMCFWAKZEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of functional groups such as the methoxy and ketone groups plays a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (Da) | Key Functional Groups |

|---|---|---|---|---|

| 3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid | 4-Methoxy-2-methylphenyl | C₁₁H₁₂O₄ | 208.21 | α-Keto acid, methoxy, methyl |

| 3-(3-Indolyl)-2-oxopropanoic acid | 3-Indolyl | C₁₁H₉NO₃ | 203.19 | α-Keto acid, indole |

| 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | 3,4-Dihydroxyphenyl | C₉H₈O₅ | 196.16 | α-Keto acid, catechol |

| 3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid | Cyclohex-2-en-1-yl | C₉H₁₂O₃ | 168.19 | α-Keto acid, cyclohexene |

| 3-(2-Chlorophenyl)-2-oxopropanoic acid | 2-Chlorophenyl | C₉H₇ClO₃ | 198.60 | α-Keto acid, chloro |

Key Observations :

- Aromatic vs. Aliphatic Substituents : The target compound’s methoxy-methylphenyl group confers lipophilicity and steric bulk compared to the indolyl () or cyclohexenyl () analogs.

- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the α-keto acid, whereas electron-withdrawing groups (e.g., chloro in ) increase electrophilicity.

Key Insights :

- The target compound’s antimicrobial activity () is less potent compared to specialized anti-inflammatory or kinase-targeting analogs, suggesting substituent-dependent bioactivity.

- Metabolic Roles : Indolyl and dihydroxyphenyl derivatives directly modulate host-microbe interactions (), while cyclohexenyl variants are biosynthetic building blocks ().

Metabolic and Industrial Relevance

- Pharmacological Potential: The chloro- and fluoro-substituted analogs () show promise in drug design due to enhanced stability and target affinity.

- Agricultural Applications : Dihydroxyphenyl derivatives () may improve stress tolerance in crops via antioxidant activity.

- Limitations : The target compound’s moderate antimicrobial efficacy () highlights the need for structural optimization, such as halogenation or hydroxylation, to enhance potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.